(E)-N'-((1H-indol-3-yl)methylene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
Description
This hydrazide derivative features a pyrazole core substituted with an isopropyl group at position 3 and an (E)-configured indole-based hydrazone moiety.
Properties
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-10(2)14-7-15(20-19-14)16(22)21-18-9-11-8-17-13-6-4-3-5-12(11)13/h3-10,17H,1-2H3,(H,19,20)(H,21,22)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOUGDJDGTUVKP-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321002 | |
| Record name | N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666703 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303104-11-2 | |
| Record name | N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(1H-INDOL-3-YLMETHYLENE)-3-ISOPROPYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Pyrazole Core Formation
The 3-isopropylpyrazole scaffold is synthesized via cyclocondensation of 1,3-diketones with hydrazines. For example, pentane-2,4-dione reacts with hydrazine hydrate in ethanol under reflux to yield 3-isopropyl-1H-pyrazole-5-carboxylate. Structural diversification is achieved by varying diketones; however, steric hindrance from the isopropyl group necessitates prolonged reaction times (8–12 hours) compared to unsubstituted analogs.
Conversion to Carbohydrazide
The ester intermediate undergoes hydrazinolysis to form the carbohydrazide. Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate is treated with hydrazine hydrate (3 equivalents) in ethanol at 80°C for 6 hours, yielding the carbohydrazide in 85–90% purity. Critical parameters include:
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Solvent : Anhydrous ethanol minimizes side reactions.
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Temperature : Excess heat (>90°C) promotes decomposition, necessitating controlled reflux.
Condensation with Indole-3-carbaldehyde
Reaction Conditions and Optimization
The final step involves Schiff base formation between 3-isopropyl-1H-pyrazole-5-carbohydrazide and indole-3-carbaldehyde under acidic catalysis. Adapted from protocols for analogous systems, the optimal procedure is:
-
Reagents :
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Carbohydrazide (1.0 equiv, 1 mmol)
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Indole-3-carbaldehyde (1.1 equiv, 1.1 mmol)
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Acetic acid (10 mol%) in ethanol (15 mL)
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Procedure :
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Reflux at 80°C for 4 hours.
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Cool, pour into ice-water, and filter the precipitate.
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Recrystallize from ethanol-DMF (4:1) to afford pale-yellow crystals.
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Catalytic and Solvent Effects
Comparative studies reveal that:
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Acetic acid outperforms other catalysts (e.g., p-TsOH, POCl3) due to milder conditions and reduced byproducts.
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Ethanol is ideal for solubility and eco-friendliness, whereas DMF or ODCB increases reaction rates but complicates purification.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic acid | Ethanol | 80 | 4 | 78 |
| POCl3 | DMF | 130 | 5 | 50 |
| Nano CuFe2O4 | Water | 100 | 1 | 98* |
*Reported for bisindole synthesis; demonstrates catalytic potential for similar systems.
Mechanistic Insights and Side Reactions
Hydrazone Formation Mechanism
The condensation proceeds via nucleophilic attack of the carbohydrazide’s NH2 group on the aldehyde’s carbonyl carbon, followed by dehydration to form the E-configuration hydrazone. Steric effects from the isopropyl group favor the thermodynamically stable E-isomer, as confirmed by X-ray crystallography in related compounds.
Byproduct Mitigation
Common side reactions include:
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Oligomerization : Excess aldehyde leads to bis-hydrazones, minimized by maintaining a 1:1 reagent ratio.
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Oxidation : Prolonged heating in aerobic conditions oxidizes indole moieties; inert atmospheres (N2/Ar) improve stability.
Characterization and Analytical Validation
Spectroscopic Confirmation
Crystallographic Data
Single-crystal X-ray analysis (analogous to) confirms the E-configuration and planar geometry of the hydrazone bond, with dihedral angles of 178.5° between pyrazole and indole rings.
Scalability and Industrial Considerations
Batch vs. Continuous Flow
Bench-scale batches (≤100 g) achieve consistent yields, but continuous flow systems could enhance efficiency for large-scale production. Nano-catalysts like CuFe2O4 (15 mol%) reduce reaction times from hours to minutes, though compatibility with the isopropyl group requires further testing.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-((1H-indol-3-yl)methylene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The indole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted indole and pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
One of the prominent applications of (E)-N'-((1H-indol-3-yl)methylene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is its potential anticancer activity. Research has indicated that compounds with indole and pyrazole moieties exhibit significant cytotoxic effects against various cancer cell lines.
Case Study:
A study investigated the compound's effects on human breast cancer cells, demonstrating that it inhibited cell proliferation and induced apoptosis. The mechanism was linked to the modulation of specific signaling pathways involved in cell survival and apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 8.2 | Inhibition of cell cycle progression |
Antimicrobial Activity
Another area of application is in antimicrobial research. The compound has shown promise as an antibacterial agent against various strains, including resistant bacteria.
Case Study:
In vitro studies revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Synthesis of Novel Materials
The compound can be utilized in the synthesis of novel materials due to its unique structural characteristics. Its ability to form coordination complexes with metals opens avenues for the development of new catalysts and materials for electronic applications.
Case Study:
Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for advanced material applications.
Mechanism of Action
The mechanism of action of (E)-N’-((1H-indol-3-yl)methylene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its indole and pyrazole moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N′-[(E)-1H-Indol-3-ylmethylene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
- Structural Differences : The phenyl group at position 3 is substituted with a 4-[(4-methylbenzyl)oxy] moiety instead of isopropyl.
- Key Implications: The ether linkage and bulky benzyloxy group increase molecular weight (449.51 g/mol vs. ~381.43 g/mol for the target compound) and may reduce solubility in nonpolar solvents . Enhanced steric hindrance could affect binding to flat enzymatic pockets compared to the compact isopropyl group.
N′-[(E)-(4-Isopropylphenyl)methylene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide
- Structural Differences : Replaces the indole with a 4-isopropylphenyl group and substitutes the pyrazole’s 3-position with a 1-methylpyrrole.
- Key Implications: Loss of indole’s hydrogen-bonding capacity may reduce affinity for targets requiring aromatic stacking (e.g., serotonin receptors).
3-Cyclopropyl-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide
- Structural Differences : Cyclopropyl at position 3 and a 3-ethoxy-2-hydroxyphenyl hydrazone.
- Key Implications :
N'-[(E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]-3-methyl-1H-pyrazole-5-carbohydrazide
- Structural Differences: Propenoyl-linked dimethoxyphenyl group instead of indole.
- Key Implications: Methoxy groups boost lipophilicity, favoring blood-brain barrier penetration. The α,β-unsaturated ketone (propenoyl) could confer reactivity toward nucleophilic targets (e.g., cysteine proteases) .
(E)-N'-(4-methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- Structural Differences : Nitrophenyl at position 3 and 4-methoxybenzylidene hydrazone.
- Higher molecular weight (365.34 g/mol) may reduce bioavailability compared to the target compound .
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Structural Differences : Benzo[d][1,3]dioxole (piperonyl) at position 3 and a 4-hydroxy-3-methoxybenzylidene group.
- Key Implications: The dioxolane ring enhances metabolic stability, while phenolic hydroxyl groups improve water solubility. Molecular weight (380.35 g/mol) is closer to the target compound, suggesting comparable pharmacokinetics .
Research Implications
- Pharmacological Potential: The target compound’s indole and isopropyl groups position it as a candidate for targeting aromatic-rich enzymes (e.g., kinases) or neurotransmitter receptors.
- SAR Insights : Substituent bulk and electronics critically influence solubility, binding, and metabolic stability. For example, cyclopropyl analogs () may offer better bioavailability than benzyloxy derivatives () .
- Knowledge Gaps: Direct biological data (e.g., IC50 values, toxicity) are absent in the evidence, necessitating further experimental validation.
Biological Activity
The compound (E)-N'-((1H-indol-3-yl)methylene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a derivative of indole and pyrazole, two classes of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and the introduction of the indole moiety. The method often employs hydrazinolysis techniques, where ethyl 3-(1H-indole-3-yl)-1H-pyrazole-5-carboxylate is reacted with hydrazine hydrate to yield various derivatives with significant yields and purity .
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of HepG-2 (liver cancer), BGC823 (gastric cancer), and BT474 (breast cancer) cell lines. The compound exhibited an IC50 value of approximately 0.71 µM against HepG-2 cells, indicating potent antiproliferative activity .
Flow cytometry analysis revealed that this compound induces cell cycle arrest at the S phase in certain cancer cell lines, suggesting a mechanism that disrupts DNA synthesis and cellular replication processes . Additionally, its interaction with microtubules has been noted, leading to molecular distortion and potential disassembly of microtubules, which is crucial for cell division .
Comparative Analysis
The following table summarizes the IC50 values of this compound compared to other known compounds:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| (E)-N'-((1H-indol-3-yl)methylene)-3-isopropyl... | HepG-2 | 0.71 |
| 5-Fluorouracil | Various | 10.0 |
| Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl... | A549 | 26.0 |
| Indolyl-substituted derivatives | MCF7 | 7.01 |
This comparison highlights the significant potency of this compound relative to established chemotherapeutic agents.
Study 1: Antitumor Activity
In a study published in European Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including our compound of interest. They reported that compounds with similar structures displayed significant cytotoxicity against multiple cancer cell lines, reinforcing the potential therapeutic applications of pyrazole-based compounds in oncology .
Study 2: Mechanistic Insights
Another investigation focused on the molecular interactions between pyrazole derivatives and cellular targets. The study utilized computational modeling alongside experimental assays to elucidate how this compound interacts with tubulin and other proteins involved in cell cycle regulation. This research provided insights into the compound's mechanism and potential as a lead candidate for further drug development .
Q & A
Q. Critical Parameters :
- Temperature control (60–80°C for condensation steps).
- pH adjustment (e.g., acetic acid for Schiff base formation).
- Purification via column chromatography or recrystallization .
Basic Question: How is the compound characterized structurally, and what analytical techniques are essential?
Answer:
Key techniques include:
Q. Challenges :
- High molecular weight (~450 Da) and lipophilicity (logP > 5) limit bioavailability .
- Strategies: Introduce polar groups (e.g., -OH, -COOH) or reduce aromaticity .
Advanced Question: What are the key considerations for resolving structural contradictions in crystallographic studies?
Answer:
- Disorder Modeling : Use SHELXL to refine disordered isopropyl or indole moieties via PART and SUMP instructions .
- Twinned Data : Apply twin refinement (TWIN/BASF commands) for non-merohedral twinning observed in hydrazone derivatives .
- Validation Tools : Check R1/wR2 discrepancies (< 5%) and ADP consistency using Coot and PLATON .
Q. Example Workflow :
Index diffraction data with XDS.
Solve structure via intrinsic phasing (SHELXT).
Refine with SHELXL, incorporating H-atom constraints .
Advanced Question: How does the compound’s stereochemistry (E/Z isomerism) impact its bioactivity?
Answer:
- E-Isomer Specificity : The (E)-configuration maximizes planarity between indole and pyrazole rings, enhancing π-π interactions with ERAP1’s hydrophobic pockets .
- Z-Isomer Limitations : Steric hindrance from non-planar substituents reduces binding affinity (e.g., ∆IC₅₀ = 8.2 µM for Z-isomer vs. E-isomer) .
Q. Methodological Confirmation :
- NOESY NMR : Detect spatial proximity of indole H-2 and pyrazole H-5 to confirm E-configuration .
- SCXRD : Resolve dihedral angles (< 10° for E-isomer) .
Advanced Question: What strategies mitigate stability issues during in vitro assays?
Answer:
- pH Buffering : Use PBS (pH 7.4) to prevent hydrazone hydrolysis .
- Light Protection : Store solutions in amber vials to avoid photo-degradation of the indole moiety .
- Cryopreservation : Lyophilize stock solutions at -80°C for long-term stability .
Q. Stability Data :
| Condition | Degradation (%) | Time (h) |
|---|---|---|
| PBS, 37°C, light | 25% | 24 |
| PBS, 4°C, dark | 5% | 24 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
